1H-Imidazol-2-amine, N,N-dimethyl-
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Overview
Description
1H-Imidazol-2-amine, N,N-dimethyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazol-2-amine, N,N-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the reaction of N-substituted α-aminoketones with formamide under heat .
Industrial Production Methods: Industrial production of imidazole derivatives often involves high-temperature reactions with dehydrogenating catalysts, such as platinum on alumina. This process ensures the formation of the desired bonds within the imidazole ring .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-2-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazol-2-amine, N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and functional materials
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, N,N-dimethyl- involves its interaction with various molecular targets. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties, which is of particular interest in anticancer research . Additionally, it can catalyze oxidative demethylation reactions, affecting various metabolic pathways .
Comparison with Similar Compounds
- 1H-Imidazol-2-ylmethylamine
- 1-Methyl-1H-imidazol-2-amine
- 1H-Benzo[d]imidazol-2-yl
Uniqueness: 1H-Imidazol-2-amine, N,N-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
57166-47-9 |
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Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
N,N-dimethyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C5H9N3/c1-8(2)5-6-3-4-7-5/h3-4H,1-2H3,(H,6,7) |
InChI Key |
WLFOHIVICZSIKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CN1 |
Origin of Product |
United States |
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